Boc-Pro-OSu
Overview
Description
Boc-Pro-OSu, also known as tert-butoxycarbonyl-L-proline N-hydroxysuccinimide ester, is a chemical compound widely used in organic synthesis, particularly in peptide synthesis. It is a derivative of proline, an amino acid, and is often employed as a protecting group for amino acids during peptide synthesis. The compound is known for its high reactivity and efficiency in forming peptide bonds.
Mechanism of Action
Target of Action
Boc-Pro-OSu, also known as Boc-L-proline N-hydroxysuccinimide ester , is primarily used in peptide synthesis . Its primary targets are the amino groups in peptide chains .
Mode of Action
This compound interacts with its targets by providing a protective group for the amino acids in peptide synthesis . The Boc group (tert-butoxycarbonyl) is a commonly used protective group in organic synthesis. It protects the amino group during the synthesis process, preventing unwanted side reactions .
Biochemical Pathways
The main biochemical pathway involved in the action of this compound is peptide synthesis . During this process, this compound acts as a protective agent for the amino group, allowing for the successful formation of peptide bonds without interference from side reactions .
Result of Action
The result of this compound’s action is the successful synthesis of peptides with the correct sequence and structure . By protecting the amino groups during synthesis, this compound helps ensure that the resulting peptides are correctly formed .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the temperature and pH of the reaction environment can impact the effectiveness of the protection provided by this compound . Additionally, the presence of other reactive species in the environment could potentially interfere with its action.
Biochemical Analysis
Biochemical Properties
Boc-Pro-OSu plays a role in biochemical reactions, particularly in the formation of Boc-protected amines and amino acids . It reacts with a base and the anhydride Boc2O under either aqueous or anhydrous conditions . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group in this compound is stable towards most nucleophiles and bases .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role in the formation of Boc-protected amines and amino acids . It can bind with biomolecules in an unfolded conformation or α-helix and move through the outer membrane complex .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Pro-OSu typically involves the reaction of tert-butoxycarbonyl-L-proline with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or chromatography to obtain this compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The purification steps are also scaled up, often involving large-scale chromatography or crystallization techniques to ensure the product’s high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Boc-Pro-OSu undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines to form peptide bonds.
Hydrolysis: In the presence of water, this compound can hydrolyze to form tert-butoxycarbonyl-L-proline and N-hydroxysuccinimide.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Solvents: Dichloromethane, dimethylformamide
Conditions: Room temperature, anhydrous conditions
Major Products: Peptides, tert-butoxycarbonyl-L-proline, N-hydroxysuccinimide
Scientific Research Applications
Boc-Pro-OSu is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a protecting group for amino acids to prevent unwanted side reactions during peptide bond formation.
Drug Development: Employed in the synthesis of peptide-based drugs and prodrugs.
Bioconjugation: Utilized in the modification of biomolecules for various applications, including drug delivery and diagnostics.
Comparison with Similar Compounds
Similar Compounds
Boc-Gly-OSu: tert-butoxycarbonyl-glycine N-hydroxysuccinimide ester
Boc-Ala-OSu: tert-butoxycarbonyl-alanine N-hydroxysuccinimide ester
Boc-Leu-OSu: tert-butoxycarbonyl-leucine N-hydroxysuccinimide ester
Uniqueness
Boc-Pro-OSu is unique due to its proline backbone, which imparts distinct conformational properties to the peptides synthesized using this compound. Proline is known for inducing turns and kinks in peptide chains, which can significantly influence the peptide’s overall structure and function .
Properties
IUPAC Name |
1-O-tert-butyl 2-O-(2,5-dioxopyrrolidin-1-yl) pyrrolidine-1,2-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O6/c1-14(2,3)21-13(20)15-8-4-5-9(15)12(19)22-16-10(17)6-7-11(16)18/h9H,4-8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DICWIJISMKZDDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)ON2C(=O)CCC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90955510 | |
Record name | 2,5-Dioxopyrrolidin-1-yl 1-(tert-butoxycarbonyl)prolinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90955510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3392-10-7 | |
Record name | tert-Butyl (S)-2-(((2,5-dioxo-1-pyrrolidinyl)oxy)carbonyl)pyrrolidine-1-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003392107 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Dioxopyrrolidin-1-yl 1-(tert-butoxycarbonyl)prolinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90955510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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